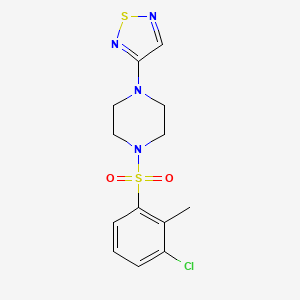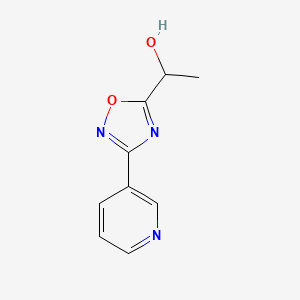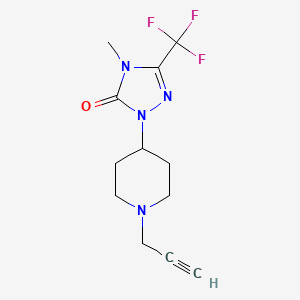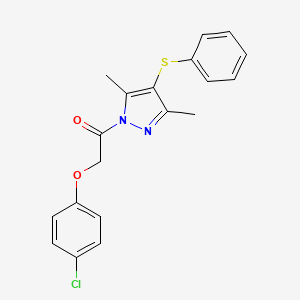![molecular formula C27H24FN3O3 B2689310 N-[4-(BENZYLOXY)PHENYL]-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE CAS No. 1358236-54-0](/img/structure/B2689310.png)
N-[4-(BENZYLOXY)PHENYL]-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(BENZYLOXY)PHENYL]-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a benzyloxyphenyl group, a fluorine atom, and a morpholine carbonyl group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of the compound (4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone is currently unknown
Biochemical Pathways
The biochemical pathways affected by (4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(BENZYLOXY)PHENYL]-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Benzyloxyphenyl Group: The benzyloxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of benzyloxyphenyl is coupled with a halogenated quinoline intermediate in the presence of a palladium catalyst.
Morpholine Carbonylation: The morpholine carbonyl group can be introduced through an amide coupling reaction, where morpholine is reacted with a carboxylic acid derivative of the quinoline intermediate in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[4-(BENZYLOXY)PHENYL]-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoquinone derivatives.
Reduction: Reduction reactions can occur at the quinoline core, converting it to dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Benzoquinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N-[4-(BENZYLOXY)PHENYL]-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Comparison with Similar Compounds
N-[4-(BENZYLOXY)PHENYL]-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE can be compared with other similar compounds, such as:
N-[4-(BENZYLOXY)PHENYL]GLYCINAMIDE: This compound shares the benzyloxyphenyl group but differs in the presence of a glycinamide moiety instead of the quinoline core.
4-(BENZYLOXY)PHENOL: This compound contains the benzyloxyphenyl group but lacks the quinoline and morpholine carbonyl groups.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[6-fluoro-4-(4-phenylmethoxyanilino)quinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O3/c28-20-6-11-25-23(16-20)26(24(17-29-25)27(32)31-12-14-33-15-13-31)30-21-7-9-22(10-8-21)34-18-19-4-2-1-3-5-19/h1-11,16-17H,12-15,18H2,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJILJOGTJNHQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)OCC5=CC=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(2-phenylphenoxymethyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2689227.png)

![ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE](/img/structure/B2689231.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methoxypyrrolidine-3-carboxylic acid](/img/structure/B2689232.png)


![N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2689239.png)
![4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-sulfonyl fluoride](/img/structure/B2689240.png)
![1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2689241.png)
![9-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2689243.png)
![N-benzyl-N-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2689245.png)


![(2Z)-6-hexyl-7-hydroxy-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2689249.png)
